Olodanrigan
CAS No.: 1316755-16-4
VCID: VC0002520
Molecular Formula: C32H29NO5
Molecular Weight: 507.6 g/mol
* For research use only. Not for human or veterinary use.

Description |
Olodanrigan, also known as EMA401, is a synthetic organic compound under investigation for its potential therapeutic applications, particularly in treating neuropathic pain. It is identified by the molecular formula C32H29NO5 and has a molecular weight of approximately 507.6 g/mol . This compound is a selective antagonist of the angiotensin type II receptor (AT2R), which plays a role in its mechanism of action for pain relief . Therapeutic ApplicationsOlodanrigan is primarily being investigated for its efficacy in treating neuropathic pain conditions, including postherpetic neuralgia (PHN) and painful diabetic neuropathy (PDN) . Clinical trials, such as NCT03297294, are ongoing to assess its safety and efficacy in patients with PDN . Mechanism of ActionAs a selective antagonist of the angiotensin type II receptor (AT2R), olodanrigan's mechanism involves blocking the action of angiotensin II at this receptor. This blockade is thought to contribute to its analgesic effects, although the precise pathways through which it alleviates neuropathic pain are still under investigation . Clinical Trials and Research FindingsOlodanrigan has reached Phase II clinical trials across various indications, with a focus on neuropathic pain conditions. While specific outcomes from these trials are not yet fully published, the compound's potential as a novel therapy for neuropathic pain is promising .
|
|||||||||
---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1316755-16-4 | |||||||||
Product Name | Olodanrigan | |||||||||
Molecular Formula | C32H29NO5 | |||||||||
Molecular Weight | 507.6 g/mol | |||||||||
IUPAC Name | (3S)-2-(2,2-diphenylacetyl)-6-methoxy-5-phenylmethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |||||||||
Standard InChI | InChI=1S/C32H29NO5/c1-37-28-18-17-25-20-33(31(34)29(23-13-7-3-8-14-23)24-15-9-4-10-16-24)27(32(35)36)19-26(25)30(28)38-21-22-11-5-2-6-12-22/h2-18,27,29H,19-21H2,1H3,(H,35,36)/t27-/m0/s1 | |||||||||
Standard InChIKey | GHBCIXGRCZIPNQ-MHZLTWQESA-N | |||||||||
Isomeric SMILES | COC1=C(C2=C(CN([C@@H](C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5 | |||||||||
SMILES | COC1=C(C2=C(CN(C(C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5 | |||||||||
Canonical SMILES | COC1=C(C2=C(CN(C(C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5 | |||||||||
Synonyms | EMA400 EMA401 |
|||||||||
Reference | [1]. Anand U et al. Mechanisms underlying clinical efficacy of Angiotensin II type 2 receptor (AT2R) antagonist EMA401 in neuropathic pain: clinical tissue and in vitro studies. Mol Pain. 2015 Jun 26;11:38. [2]. Rice AS et al. EMA401, an orally administered highly selective angiotensin II type 2 receptor antagonist, as a novel treatment for postherpetic neuralgia: a randomised, double-blind, placebo-controlled phase 2 clinical trial. Lancet. 2014 May 10;383(9929):1637-47. [3]. Rice AS et al. EMA401, an orally administered highly selective angiotensin II type 2 receptor antagonist, as a novel treatment for postherpetic neuralgia: a randomised, double-blind, placebo-controlled phase 2 clinical trial. Lancet. 2014 May 10;383(9929):1637-47. | |||||||||
PubChem Compound | 9937291 | |||||||||
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume